molecular formula C21H25NO5 B13895252 (3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate

(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate

Katalognummer: B13895252
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: QSIJCTBMLSEBQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring attached to a benzoate ester, with additional methoxy groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the reaction of 3,5-dimethoxybenzyl alcohol with 3-piperidin-4-yloxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluorotoluene: An organic compound with similar solvating properties.

    3-Methyl-3-pyrazolin-5-one: A heterocyclic compound used as an intermediate in synthesis.

    Methyl 3,4,5-trimethoxybenzoate: A compound with similar ester and methoxy functional groups.

Uniqueness

(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to its combination of a piperidine ring and a benzoate ester with methoxy substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C21H25NO5

Molekulargewicht

371.4 g/mol

IUPAC-Name

(3,5-dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate

InChI

InChI=1S/C21H25NO5/c1-24-19-10-15(11-20(13-19)25-2)14-26-21(23)16-4-3-5-18(12-16)27-17-6-8-22-9-7-17/h3-5,10-13,17,22H,6-9,14H2,1-2H3

InChI-Schlüssel

QSIJCTBMLSEBQK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)COC(=O)C2=CC(=CC=C2)OC3CCNCC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.